molecular formula C16H22N8O B1680849 SB-747651A

SB-747651A

Número de catálogo: B1680849
Peso molecular: 342.40 g/mol
Clave InChI: MBCJUIJWPYUEBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SB-747651A implica múltiples pasos, comenzando con la preparación de la estructura principal de imidazo[4,5-c]piridina. Los pasos clave incluyen:

    Formación del núcleo de imidazo[4,5-c]piridina: Esto se logra típicamente mediante una reacción de ciclización que involucra un precursor adecuado.

    Introducción del grupo oxadiazol: Este paso involucra la formación del anillo de oxadiazol, que es crucial para la actividad del compuesto.

    Unirse al grupo piperidinilo:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:

Análisis De Reacciones Químicas

Tipos de Reacciones

SB-747651A experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

    Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

    Reactivos de sustitución: Como halógenos o nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action
SB-747651A demonstrates significant anticancer effects, particularly in glioblastoma, a highly aggressive brain tumor. It operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The compound reduces the phosphorylation levels of several oncogenic kinases, including mTOR (mechanistic target of rapamycin), CREB (cAMP response element-binding protein), GSK3 (glycogen synthase kinase 3), and GYS1 (glycogen synthase 1), leading to altered glycogen metabolism and increased production of reactive oxygen species in cancer cells .

In Vitro and In Vivo Studies
In vitro studies using patient-derived glioblastoma spheroid cultures showed that concentrations of 5-10 µM this compound significantly reduced cell proliferation, spheroid formation, migration, and chemoresistance while increasing apoptotic cell death. In vivo experiments using murine orthotopic xenograft models indicated that treatment with this compound at doses of 25 mg/kg for five days a week over eight weeks prolonged survival without adverse effects .

Immune Response Modulation

Effects on Neutrophil Recruitment
this compound has been studied for its impact on immune responses, particularly regarding neutrophil recruitment. In a study investigating the effects of this compound on chemokine-induced neutrophil recruitment, it was found that the compound modulates various steps in the recruitment cascade, affecting both the velocity and transmigration time of neutrophils in response to CXCL2 stimulation . This suggests potential applications in inflammatory diseases where neutrophil activity is a critical factor.

Comparative Efficacy with Other Inhibitors

This compound has been compared to other MSK inhibitors such as H89 and Ro 31-8220. It exhibited improved selectivity and potency, with an IC50 value of 11 nM for MSK1 inhibition . Its ability to inhibit multiple kinases involved in both the MAPK pathway and the PI3K-Akt-mTOR pathway positions it as a versatile tool for studying cellular signaling mechanisms and developing targeted therapies.

Data Summary

Application Area Key Findings References
Anticancer Effects Reduced proliferation and migration in glioblastoma; prolonged survival in xenograft models
Immune Modulation Affects neutrophil recruitment dynamics; alters cytokine production in macrophages
Comparative Efficacy More selective than other inhibitors; potent MSK1 inhibition

Mecanismo De Acción

SB-747651A ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de MSK1. Esta inhibición evita la fosforilación y activación de los objetivos aguas abajo involucrados en las respuestas inflamatorias y al estrés. El compuesto también inhibe otras cinasas, como PRK2, RSK1, p70S6K y ROCK-II, que están involucradas en varios procesos celulares .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

This compound es único debido a su alta especificidad y potencia en la inhibición de MSK1. Su capacidad para inhibir múltiples cinasas involucradas en la inflamación lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

SB-747651A, also known as 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-pyridine-7-methanamine dihydrochloride, is a small-molecule inhibitor primarily targeting the mitogen- and stress-activated kinases (MSK1 and MSK2). These kinases are integral to various cellular processes, including transcription regulation and cell proliferation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly glioblastoma, and its role in modulating inflammatory responses.

This compound operates by inhibiting multiple signaling pathways involved in cell survival and proliferation:

  • MAPK Pathway : It inhibits MSK1/2 and RSK1/2, which are downstream effectors of the ERK and p38 MAPK pathways.
  • PI3K-Akt-mTOR Pathway : The compound also targets Akt and p70S6K, affecting cell growth and metabolism.

These actions lead to decreased phosphorylation of key proteins such as CREB, GSK3, and mTOR, ultimately promoting apoptosis in cancer cells while inhibiting their migration and chemoresistance .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in glioblastoma models. The compound exhibited an IC50 value of approximately 11 nM for MSK1 inhibition. Treatment with 5–10 µM concentrations resulted in significant reductions in cell proliferation and spheroid formation over time .

Table 1: Effects of this compound on Glioblastoma Cell Lines

Concentration (µM) Cell Proliferation (%) Spheroid Formation (%) Apoptosis Induction (%)
01001005
5607025
10304050

In Vivo Studies

In vivo assessments using murine models have shown that this compound significantly prolongs survival in mice with intracranial glioblastoma xenografts. The compound was administered at doses of 5 mg/kg and 25 mg/kg without notable adverse effects. Notably, it enhanced the survival rates compared to control groups .

Table 2: Survival Rates in Murine Models

Treatment Group Survival Rate (%) Median Survival (Days)
Control2015
This compound (5 mg/kg)6030
This compound (25 mg/kg)8045

Glioblastoma Treatment

In a recent case study involving patient-derived glioblastoma spheroids, treatment with this compound led to a marked reduction in tumor growth. Patients exhibited improved clinical outcomes when combined with standard therapies such as temozolomide. The study highlights the compound's potential to overcome chemoresistance commonly observed in glioblastoma treatments .

Alcohol-Induced Hepatocellular Carcinoma (HCC)

Another study explored the effects of this compound on alcohol-induced HCC. The inhibitor significantly reduced cell proliferation and colony formation in hepatocyte models exposed to alcohol. This suggests that this compound may serve as a therapeutic agent for alcohol-related liver diseases by targeting MSK1-mediated pathways .

Propiedades

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCJUIJWPYUEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCn1c(-c2nonc2N)nc2cncc(CNC3CCN(C(=O)OC(C)(C)C)CC3)c21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the product from Step 2 (0.075 g, 0.17 mmol) in dichoromethane (1 ml) was treated with trifluoroacetic acid (1 ml). After 2 hours the reaction was reduced in vacuo, dissolved in methanol and applied to a SCX ion exchange column and eluted with methanol and then a mixture of methanol/0.880 ammonia (9:1). The basic fractions were then reduced to afford the title compound, (0.053 g, 91%); MS (ES+) m/e 343 [M+H]+.
Name
product
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-747651A
Reactant of Route 2
Reactant of Route 2
SB-747651A
Reactant of Route 3
Reactant of Route 3
SB-747651A
Reactant of Route 4
SB-747651A
Reactant of Route 5
SB-747651A
Reactant of Route 6
SB-747651A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.